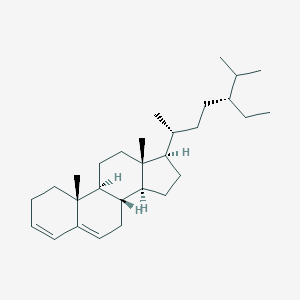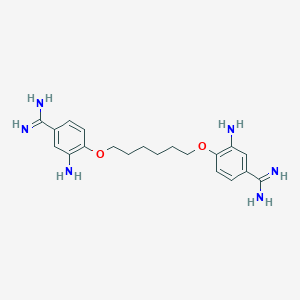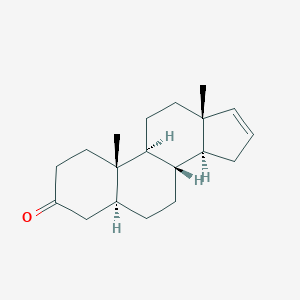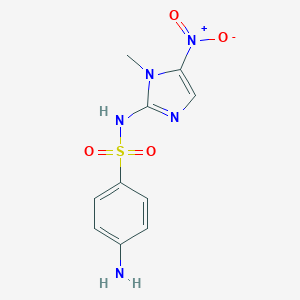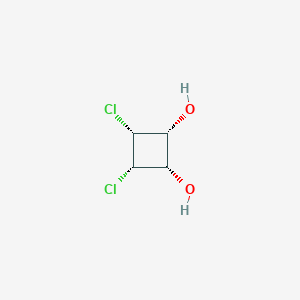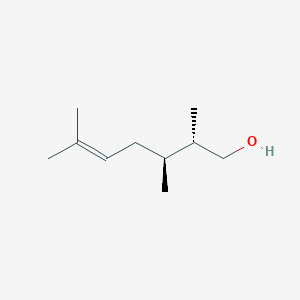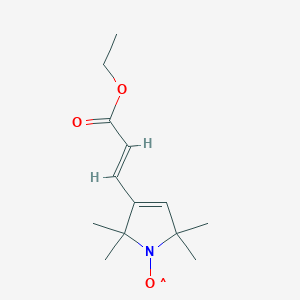
Etpop
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etpop is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. Etpop, also known as 2-(2-ethylthiopropyl)-1H-isoindole-1,3(2H)-dione, is a small molecule that has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Etpop has shown potential applications in various fields of scientific research. One of the primary applications of Etpop is in the field of organic electronics. Etpop has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors. Etpop has also shown potential as a fluorescent probe for imaging biological systems. Additionally, Etpop has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of Etpop is not fully understood, but it is believed to involve the disruption of cellular processes that are essential for the growth and survival of cancer cells. Etpop has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Etpop has been shown to inhibit the activity of enzymes that are involved in the synthesis of DNA, which is necessary for cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Etpop has been shown to have several biochemical and physiological effects. In vitro studies have shown that Etpop inhibits the growth of cancer cells and induces apoptosis. Additionally, Etpop has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. Etpop has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Etpop in lab experiments is its excellent charge transport properties, which make it a promising candidate for use in organic electronic devices. Additionally, Etpop has been shown to be relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to using Etpop in lab experiments. One limitation is that the mechanism of action of Etpop is not fully understood, which makes it difficult to design experiments that target specific cellular processes. Additionally, Etpop has not been extensively studied in vivo, which limits its potential applications in the treatment of diseases.
Direcciones Futuras
There are several future directions for research on Etpop. One direction is to further investigate its potential applications in organic electronics, as it has shown excellent charge transport properties. Another direction is to study its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of Etpop, which may lead to the development of more targeted therapies. Overall, Etpop is a promising compound that has the potential to have significant applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of Etpop involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of Etpopbromo-1-(Etpopethylthiopropyl)ethanone with potassium hydroxide to form Etpop(Etpopethylthiopropyl)acrylic acid. The second step involves the reaction of Etpop(Etpopethylthiopropyl)acrylic acid with phthalic anhydride to form Etpop. The synthesis of Etpop is a challenging process that requires careful attention to detail and precise control over reaction conditions.
Propiedades
Número CAS |
126857-81-6 |
|---|---|
Nombre del producto |
Etpop |
Fórmula molecular |
C13H20NO3 |
Peso molecular |
238.3 g/mol |
InChI |
InChI=1S/C13H20NO3/c1-6-17-11(15)8-7-10-9-12(2,3)14(16)13(10,4)5/h7-9H,6H2,1-5H3/b8-7+ |
Clave InChI |
QPYPYSBAQBKSEV-BQYQJAHWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC(N(C1(C)C)[O])(C)C |
SMILES |
CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |
SMILES canónico |
CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |
Sinónimos |
ethyl 3-(2,2,5,5-tetramethylpyrrollinyl-1-oxyl)propen-2-oate ETPOP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



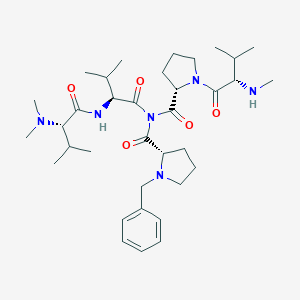
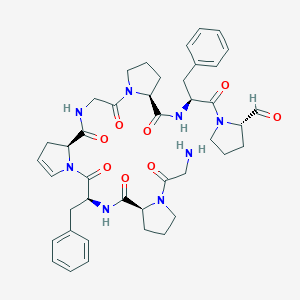
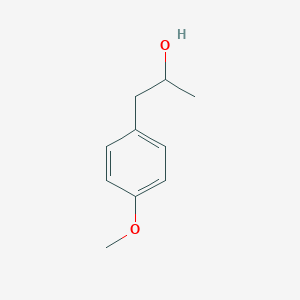
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)
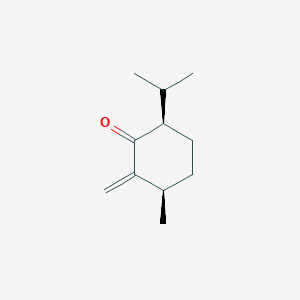
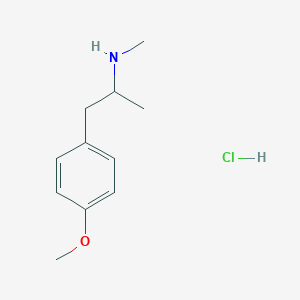
![tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B145600.png)
